N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl linkage, and a dimethylsulfamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the chlorination of a phenylmethyl compound, followed by the introduction of a sulfanyl group through a nucleophilic substitution reaction. The final step involves the coupling of the dimethylsulfamoyl group with the intermediate product under controlled conditions, such as using a base catalyst and maintaining a specific temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dimethylsulfamoyl group, yielding simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
- N-(2-{[(3-Bromophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
- N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(methylsulfamoyl)(phenyl)amino]acetamide
Uniqueness
N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the dimethylsulfamoyl group contributes to its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H24ClN3O3S2 |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide |
InChI |
InChI=1S/C19H24ClN3O3S2/c1-22(2)28(25,26)23(18-9-4-3-5-10-18)14-19(24)21-11-12-27-15-16-7-6-8-17(20)13-16/h3-10,13H,11-12,14-15H2,1-2H3,(H,21,24) |
InChI Key |
RVNRQLHDHOHXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.